BENGHE Foundational & Exploratory

Check Availability & Pricing

commercial availability of N-(2-
lodophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 2-lodo-pivaloylaniline
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An In-Depth Technical Guide to N-(2-lodophenyl)pivalamide: Commercial Availability,
Synthesis, and Applications in Modern Drug Discovery

Abstract

N-(2-lodophenyl)pivalamide is a valuable synthetic intermediate, strategically positioned at the
intersection of robust chemical reactivity and molecular scaffolding. Its unique structural
features—a sterically hindered pivaloyl group protecting an aniline nitrogen and a reactive
iodine atom on the aromatic ring—make it a cornerstone for the construction of complex
molecular architectures. This technical guide provides a comprehensive overview for
researchers, scientists, and drug development professionals on the commercial availability, a
detailed laboratory-scale synthesis protocol, and the significant applications of N-(2-
lodophenyl)pivalamide, particularly its role as a versatile building block in palladium-catalyzed
cross-coupling reactions for the synthesis of novel bioactive molecules.

Commercial Availability and Physicochemical
Properties
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N-(2-lodophenyl)pivalamide is readily available from several chemical suppliers, positioning it
as an accessible starting material for a wide range of research and development projects. The
compound is typically supplied as a solid with high purity, suitable for direct use in synthetic
applications.

Table 1: Commercial Availability and Physicochemical Properties of N-(2-
lodophenyl)pivalamide

Parameter Value Source

CAS Number 170959-10-1 BLD Pharm[1]
Molecular Formula C11H14INO BLD Pharm[1]
Molecular Weight 303.14 g/mol BLD Pharm[1]

_ _ Sigma-Aldrich (for related
Physical Form Solid

compounds)
) ) Sigma-Aldrich (for related
Purity Typically >95%
compounds)
CC(C)
SMILES BLD Pharm[1]

(C)C(=0)NC1=CC=CC=C1I

Synthesis of N-(2-lodophenyl)pivalamide: A Detailed
Protocol

The synthesis of N-(2-lodophenyl)pivalamide is most commonly achieved through the acylation
of 2-iodoaniline with pivaloyl chloride. This reaction is a straightforward and efficient method for
forging the amide bond. The following protocol provides a detailed, step-by-step methodology
for a typical laboratory-scale synthesis.

Reaction Rationale and Experimental Choices

The choice of 2-iodoaniline as the starting material provides the core aromatic scaffold with the
strategically placed iodine atom. Pivaloyl chloride is selected as the acylating agent to
introduce the sterically bulky pivaloyl group. This group serves two primary purposes: it acts as
a protecting group for the aniline nitrogen, preventing unwanted side reactions in subsequent
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steps, and its steric hindrance can influence the conformational properties of downstream
molecules. A base, such as pyridine or triethylamine, is typically employed to neutralize the
hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards
product formation.

Step-by-Step Synthesis Protocol

Materials:

2-lodoaniline

 Pivaloyl chloride

 Pyridine (or triethylamine)

¢ Dichloromethane (DCM)

e Saturated aqueous sodium bicarbonate solution

e Anhydrous magnesium sulfate

« Rotary evaporator

o Standard laboratory glassware

Procedure:

o Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,
dissolve 2-iodoaniline (1.0 eq) in anhydrous dichloromethane (DCM).

o Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice
bath.

o Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution. The reaction
is exothermic, and maintaining a low temperature helps to control the reaction rate and
minimize side products.

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175950?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

» Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of
sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous
layer with DCM.

 Purification: Combine the organic layers and wash with brine. Dry the organic layer over
anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary
evaporator.

e Final Product: The crude product can be further purified by recrystallization or column
chromatography to yield pure N-(2-lodophenyl)pivalamide.

Spectroscopic Characterization and Structural
Validation

Accurate structural confirmation of N-(2-lodophenyl)pivalamide is crucial. While a
comprehensive public database of its spectra is not readily available, its characteristic
spectroscopic features can be predicted based on closely related analogs like N-(2'-
iodophenyl)-benzamide and N-(2-iodophenyl)methanesulfonamide.[1][2]

Table 2: Predicted Spectroscopic Data for N-(2-lodophenyl)pivalamide
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Technique Expected Features

Aromatic protons (multiplets, ~7.0-8.0 ppm), NH
1H NMR proton (broad singlet, ~8.0-9.0 ppm), tert-butyl
protons (singlet, ~1.3 ppm)

Carbonyl carbon (~176 ppm), Aromatic carbons
(~120-140 ppm), Quaternary carbon of tert-butyl

13C NMR
group (~40 ppm), Methyl carbons of tert-butyl

group (~27 ppm)

N-H stretch (~3300 cm~1), C=0 stretch (~1660
IR (Infrared) cm~1), Aromatic C-H stretch (~3050 cm~1), C-I
stretch (~500-600 cm~1)

Mass Spec (MS) Molecular ion peak (M*) at m/z = 303.02

Applications in Drug Discovery and Development

The synthetic utility of N-(2-lodophenyl)pivalamide is most prominently showcased in its
application as a versatile building block in palladium-catalyzed cross-coupling reactions. The
carbon-iodine bond is a key reactive site for these transformations, which are fundamental in
modern medicinal chemistry for the construction of carbon-carbon, carbon-nitrogen, and
carbon-oxygen bonds.[3][4]

A Gateway to Novel Bioactive Molecules

The general workflow for utilizing N-(2-lodophenyl)pivalamide in drug discovery involves its
participation in a cross-coupling reaction to introduce a new molecular fragment, followed by
deprotection of the pivaloyl group to liberate the aniline for further functionalization. This
strategy allows for the modular and efficient synthesis of a diverse library of compounds for
biological screening.
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Synthetic workflow of N-(2-lodophenyl)pivalamide in drug discovery.

Key Cross-Coupling Reactions
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o Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds,
enabling the synthesis of biaryl compounds.

e Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which
are present in many natural products and bioactive compounds.

o Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with various
amines, a crucial step in the synthesis of many pharmaceuticals.

The pivaloyl protecting group is generally stable under these coupling conditions and can be
removed later under acidic or basic conditions to reveal the free aniline, which can then be
used for further derivatization.

Conclusion

N-(2-lodophenyl)pivalamide stands as a strategically important and commercially accessible
building block for the synthesis of complex organic molecules. Its straightforward synthesis and
the predictable reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling
reactions make it an invaluable tool for medicinal chemists and drug discovery professionals. A
thorough understanding of its properties, synthesis, and applications, as outlined in this guide,
will empower researchers to leverage this versatile intermediate in the rational design and
synthesis of the next generation of therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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